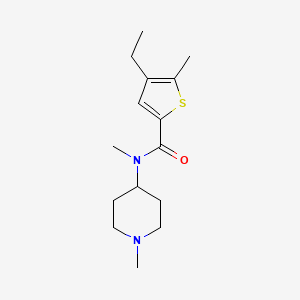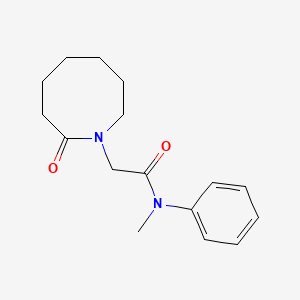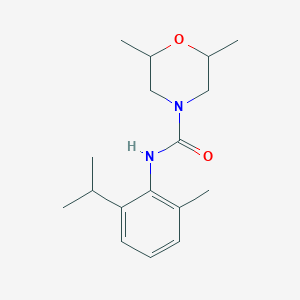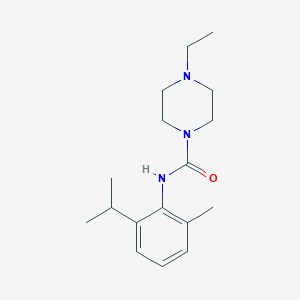![molecular formula C14H15ClN2O B7512813 N-[(4-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7512813.png)
N-[(4-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as SR141716A or Rimonabant and has been extensively studied for its effects on the endocannabinoid system.
Mecanismo De Acción
N-[(4-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide acts as a selective antagonist of the CB1 receptor in the endocannabinoid system. This receptor is primarily found in the central nervous system and is responsible for regulating various physiological processes. By blocking the CB1 receptor, N-[(4-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide can modulate the activity of the endocannabinoid system.
Biochemical and Physiological Effects:
N-[(4-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, it has been found to decrease food intake and body weight, indicating its potential use as an anti-obesity drug. It has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[(4-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide is its selectivity for the CB1 receptor. This allows researchers to specifically target the endocannabinoid system without affecting other physiological processes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for research on N-[(4-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide. One area of interest is its potential use as an anti-obesity drug. Further studies are needed to determine its efficacy and safety in humans. Another area of research is its potential use as a treatment for anxiety and depression. Additionally, researchers are also exploring its potential use in the treatment of addiction and pain.
Métodos De Síntesis
The synthesis of N-[(4-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide involves the reaction of 4-chlorobenzyl cyanide with N,N-dimethyl-2-pyrrolidinone in the presence of a base. The resulting product is then purified through column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
N-[(4-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide has been extensively studied for its potential applications in various scientific fields. One of the main areas of research is its effect on the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes such as appetite, pain, and mood.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-16-9-3-4-13(16)14(18)17(2)10-11-5-7-12(15)8-6-11/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFAMCPXSHBXIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N(C)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

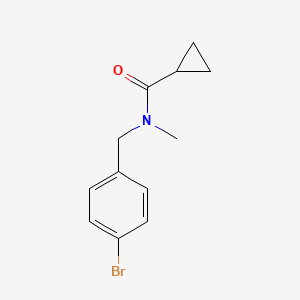
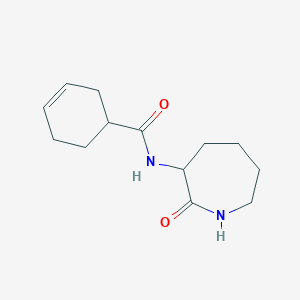

![N-[(4-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512755.png)
![[2-(Dimethylamino)pyridin-4-yl]-(2-ethylpiperidin-1-yl)methanone](/img/structure/B7512760.png)


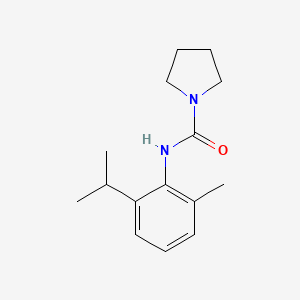
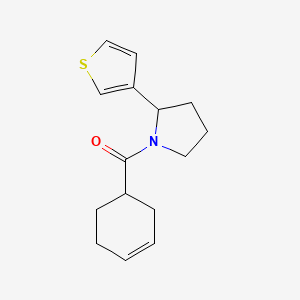
![N-[(4-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512783.png)
